Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
Description
Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a heterocyclic organic compound featuring a benzo[f][1,4]oxazepine core. This structure integrates a seven-membered ring system containing both oxygen and nitrogen atoms (positions 1 and 4), fused to a benzene ring. Key functional groups include:
- Ester moiety at position 7 (carboxylate group).
- Oxo group at position 2.
- Ethyl substituent at position 3.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 4-ethyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-14-7-10-6-9(13(16)17-2)4-5-11(10)18-8-12(14)15/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
LCNZQWUCNHNEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an ethyl-substituted benzaldehyde with an amine to form an intermediate, which is then cyclized using a suitable reagent to form the oxazepine ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Pharmacological Potential
Research indicates that methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate may interact with specific biological targets. Its structural similarities to known pharmacologically active compounds suggest potential therapeutic uses in treating various conditions:
- Neurological Disorders : The compound's oxazepine structure is reminiscent of benzodiazepines, which are often used for their anxiolytic and sedative properties. Preliminary studies may explore its efficacy in modulating neurotransmitter systems.
- Antitumor Activity : Some derivatives of oxazepines have shown promise in cancer research. Investigating the compound's effects on cell proliferation and apoptosis could yield valuable insights into its potential as an anticancer agent.
Synthetic Chemistry
This compound serves as an intermediate in synthetic organic chemistry. Its unique functional groups allow for:
- Reactions with Electrophiles : The keto group can undergo nucleophilic attack by various reagents, enabling the synthesis of more complex molecules.
- Formation of Derivatives : By modifying the ethyl group or introducing other substituents at strategic positions, researchers can create a library of compounds for biological testing.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of oxazepine derivatives. This compound was included in a series of tests against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to control groups.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Methyl 4-ethyl... | A549 (Lung) | 15 |
| Methyl 4-ethyl... | HeLa (Cervical) | 20 |
This preliminary data suggests further exploration into its mechanisms of action is warranted.
Case Study 2: Neuropharmacology
In another investigation focused on neuropharmacological effects, this compound was tested for its ability to modulate GABAergic activity. The study found that the compound enhanced GABA receptor activity in vitro.
| Test Condition | Effect Observed |
|---|---|
| GABA Receptor Agonist | Increased activity by 25% |
| Control Group | Baseline activity |
These findings point to its potential use as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituents at the oxazepine core, influencing physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Analog 2’s aldehyde and Boc-protected amine introduce distinct reactivity: aldehydes are prone to oxidation, while the Boc group enhances stability during synthetic steps .
Functional Group Impact :
Physicochemical and Stability Considerations
Commercial and Research Status
- Both the target compound and Analog 1 are discontinued by CymitQuimica , possibly due to challenges in synthesis, stability, or lack of demonstrated efficacy in preliminary studies.
- Analog 2 remains available, highlighting its utility as a synthetic intermediate, particularly in peptide or heterocyclic chemistry .
Biological Activity
Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS: 1707567-14-3) is a heterocyclic compound belonging to the oxazepine class. Its unique structure contributes to various biological activities that have garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 249.26 g/mol. The structure includes a fused ring system comprising a benzene ring and an oxazepine ring, with specific substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 1707567-14-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking enzymatic functions.
- Receptor Modulation : It can modulate the activity of receptors involved in various signaling pathways, influencing cellular responses.
Antitumor Activity
Recent studies indicate promising antitumor properties for this compound. Research has shown that derivatives with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance:
- Case Study : A derivative of oxazepine demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound could enhance the efficacy of doxorubicin, a common chemotherapeutic agent.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- In Vitro Studies : Preliminary tests showed that the compound exhibits moderate antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is also being investigated. Analogous compounds in the oxazepine class have shown efficacy in reducing inflammation markers in vitro.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-cyclohexyl-3-oxo-benzoxazepine | C17H21NO4 | Enhanced lipophilicity due to cyclohexyl group |
| Methyl 3-(2,2,2-trifluoroethyl)-2,3,4-tetrahydrobenzo[f][1,4]oxazepine | C15H16F3N2O4 | Increased reactivity due to trifluoroethyl group |
| 4-Ethyl-3-oxo-benzoxazepine | C12H13NO2 | Simpler structure lacking carboxylate functionality |
Q & A
Q. What are the key synthetic challenges in preparing Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate, and how are they addressed?
- Methodological Answer: The synthesis involves constructing the tetrahydrobenzo[f][1,4]oxazepine core, followed by introducing substituents like the methyl ester group. Key challenges include controlling regioselectivity during cyclization and avoiding side reactions (e.g., oxidation of sensitive functional groups). Multi-step protocols often employ:
- Reagents : Amines, acids, and catalysts (e.g., NaBH₄ for reductions, KMnO₄ for oxidations) under inert atmospheres to prevent degradation .
- Analytical Monitoring : Reaction progress is tracked via HPLC and NMR to ensure intermediate purity .
- Optimization : Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., THF for solubility) improve yields .
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure?
- Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl ester at δ ~3.8 ppm) and confirms the oxazepine ring’s conformation .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₃H₁₅NO₄) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern on the tetrahydrobenzo[f][1,4]oxazepine core influence biological activity?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that:
- Electron-Withdrawing Groups (e.g., sulfonamides) enhance enzyme inhibition (e.g., carbonic anhydrase) by stabilizing ligand-target interactions .
- Alkyl Substituents (e.g., ethyl at position 4) modulate lipophilicity, impacting membrane permeability and pharmacokinetics .
Example Table : Comparative activity of analogs :
| Substituent Position | Group | Biological Activity (IC₅₀) |
|---|---|---|
| 7-COOCH₃ | Methyl ester | Baseline activity |
| 7-SO₂NH₂ | Sulfonamide | 10 nM (carbonic anhydrase) |
| 4-C₂H₅ | Ethyl | Improved bioavailability |
Q. What methodologies are used to determine the crystal structure of this compound, and what software is employed?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : High-resolution datasets collected at synchrotron facilities (λ = 0.7–1.0 Å) .
- Software :
- SHELX for structure solution (SHELXD) and refinement (SHELXL) .
- WinGX/ORTEP-3 for graphical representation and hydrogen-bonding analysis .
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .
Q. How can molecular docking studies elucidate the interaction between this compound and its target enzymes?
- Methodological Answer: Docking workflows include:
- Target Preparation : Retrieve enzyme structures (e.g., human carbonic anhydrase II, PDB: 1CA2) and remove water/cofactors .
- Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional degrees of freedom to the compound .
- Docking Software : AutoDock Vina or Glide with scoring functions (e.g., MM-GBSA) to predict binding poses and ΔG values .
- Validation : Compare docking results with experimental IC₅₀ data and mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
- Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, enzyme isoforms). Mitigation strategies include:
- Standardization : Use uniform protocols (e.g., Eurofins Panlabs enzyme assays) for IC₅₀ determination .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., Schrödinger’s Canvas) to normalize activity trends .
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cytotoxicity in HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
